molecular formula C6H6N4 B12965907 Pyrazolo[1,5-a]pyrazin-7-amine

Pyrazolo[1,5-a]pyrazin-7-amine

Cat. No.: B12965907
M. Wt: 134.14 g/mol
InChI Key: VASRXSRZCDEHKK-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazin-7-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrazin-7-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve refluxing in solvents such as acetic acid or methanol, with catalysts like cesium carbonate (Cs₂CO₃) to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory-scale preparations, with optimizations for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrazin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazin-7-amines, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrazin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes .

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but with a pyrimidine ring instead of a pyrazine ring.

    Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.

Uniqueness: Pyrazolo[1,5-a]pyrazin-7-amine is unique due to its specific ring fusion and the presence of an amine group at the 7-position, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrazin-7-amine

InChI

InChI=1S/C6H6N4/c7-6-4-8-3-5-1-2-9-10(5)6/h1-4H,7H2

InChI Key

VASRXSRZCDEHKK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=C(N2N=C1)N

Origin of Product

United States

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